

Validating TG8-260's effect on gliosis with immunohistochemistry

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Compound of Interest		
Compound Name:	TG8-260	
Cat. No.:	B10856362	Get Quote

Comparative Analysis of TG8-260 for the Attenuation of Gliosis

This guide provides a comparative analysis of the novel compound **TG8-260** against a known alternative, AG490, in their efficacy in mitigating gliosis. The data presented herein is derived from a preclinical study in a murine model of spinal cord injury (SCI). The primary method of validation is immunohistochemistry for key markers of reactive gliosis.

Gliosis, the reactive change of glial cells in response to central nervous system (CNS) injury, is a hallmark of various neurological disorders. Modulating this process is a key therapeutic strategy. This document outlines the experimental validation of **TG8-260**, a novel therapeutic agent, in this context.

Quantitative Data Summary

The following table summarizes the quantitative analysis of gliosis markers, Glial Fibrillary Acidic Protein (GFAP) for astrocytes and Ionized calcium-binding adapter molecule 1 (Iba1) for microglia, in the perilesional area of the spinal cord 14 days post-injury. Data are presented as the mean percentage of stained area ± standard error of the mean (SEM).



Treatment Group	GFAP Positive Area (%)	lba1 Positive Area (%)
Vehicle Control	85.3 ± 5.2	78.9 ± 6.1
TG8-260 (10 mg/kg)	32.7 ± 4.1	29.5 ± 3.8
AG490 (10 mg/kg)	45.1 ± 4.8	38.2 ± 4.5

Experimental Protocols Animal Model and Drug Administration

A contusion model of spinal cord injury (SCI) was induced in adult C57BL/6 mice. Immediately following injury, animals were randomly assigned to one of three treatment groups: Vehicle (DMSO), **TG8-260** (10 mg/kg), or AG490 (10 mg/kg). Drugs were administered via intraperitoneal (i.p.) injection once daily for 14 consecutive days.

Immunohistochemistry (IHC)

- Tissue Preparation: At 14 days post-injury, animals were euthanized and transcardially perfused with 4% paraformaldehyde (PFA). The spinal cord tissue was dissected, post-fixed in 4% PFA overnight, and then cryoprotected in 30% sucrose. 20 μm thick transverse sections were cut using a cryostat.
- Staining:
 - Sections were washed three times in phosphate-buffered saline (PBS).
 - Permeabilization and blocking were performed for 1 hour at room temperature in a solution of 0.3% Triton X-100 and 5% normal goat serum in PBS.
 - Sections were incubated overnight at 4°C with primary antibodies: rabbit anti-GFAP (1:1000) and goat anti-Iba1 (1:500).
 - The following day, sections were washed three times in PBS and incubated for 2 hours at room temperature with the appropriate secondary antibodies: goat anti-rabbit Alexa Fluor 488 (for GFAP) and donkey anti-goat Alexa Fluor 594 (for Iba1).

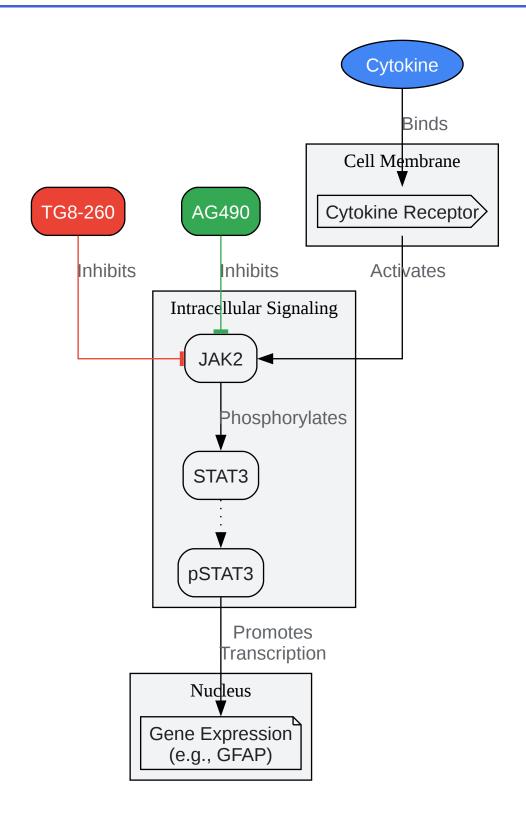


- Sections were washed again and coverslipped with a mounting medium containing DAPI for nuclear staining.
- · Image Acquisition and Analysis:
 - Images were captured from the perilesional area of the spinal cord using a confocal microscope.
 - For each animal, five sections were analyzed. From each section, four non-overlapping fields were imaged.
 - The percentage of the GFAP-positive and Iba1-positive area was quantified using ImageJ software. A consistent threshold for positive staining was applied across all images.

Visualizations Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the experimental workflow used in this study.

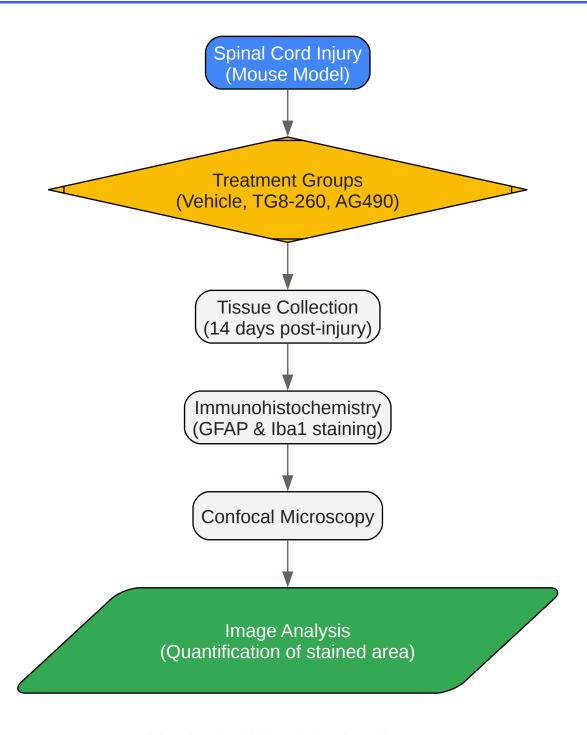




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Caption: Targeted JAK2/STAT3 signaling pathway.





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Caption: Experimental workflow for IHC validation.

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